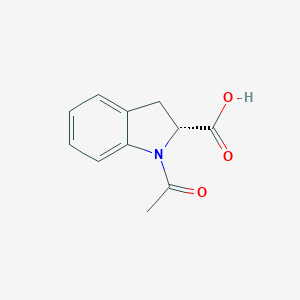
(2R)-1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of indole-2-carboxylic acid derivatives, including (2R)-1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acid, involves various strategies. One approach includes the reaction of indole derivatives with oxalyl chloride followed by condensation with secondary amines to form 1-Propyl-1H-indole-2-carboxylic acid derivatives. This method is characterized by its adaptability to incorporate different functional groups, demonstrating the versatility of indole-2-carboxylic acid chemistry in synthetic applications (Raju et al., 2015).
Molecular Structure Analysis
Indolecarboxylic acids, including (2R)-1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acid, have been studied for their complexation with metals, revealing insights into their molecular structures. The interaction with metals such as copper(II) has been analyzed, suggesting that these compounds can form stable complexes, highlighting the significance of their molecular architecture in biological systems (Cariati et al., 1983).
Chemical Reactions and Properties
The chemical reactivity of indole-2-carboxylic acid derivatives encompasses a wide range of reactions. For instance, reactions involving bromine and sodium tetrahydroborate have been used to synthesize 2-acetyl-3-bromoindoles from 2-acetylindole-3-carboxylic acids, demonstrating the compounds' versatile reactivity and potential for further functionalization (Zorin & Zhungietu, 1984).
Physical Properties Analysis
The physical properties of indole-2-carboxylic acid derivatives are influenced by their molecular structure. For example, the synthesis and fluorescence studies of new methyl 3-arylindole-2-carboxylates show that these compounds exhibit solvent-sensitive emission, indicating their potential application in material science for the development of fluorescent probes (Queiroz et al., 2007).
Chemical Properties Analysis
Indole-2-carboxylic acid and its derivatives are more stable than typical indoles toward acid and oxidation conditions, while still reactive at the 3-position. This stability and reactivity profile makes them valuable intermediates in organic synthesis, offering pathways to a variety of functionalized compounds (Murakami, 1987).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A significant focus in research is the synthesis and characterization of indole-2-carboxylic acid derivatives, including (2R)-1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acid. This process involves various methods and results in compounds that have been analyzed using techniques like FT-IR, NMR spectroscopy, and mass spectroscopy. These methods ensure the purity and correct formation of these compounds (Raju et al., 2015).
Biological Activity
Indole-2-carboxylic acid derivatives exhibit significant antibacterial and moderate antifungal activities. Studies have compared their biological activities with standard drugs like Ampicillin and Nystatin, indicating their potential in therapeutic applications (Raju et al., 2015).
Metal Complex Formation
Research into the metal complexes formed by indolecarboxylic acids, including (2R)-1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acid, explores their interactions with various metal ions. These studies contribute to understanding the nature of metal-ligand interactions, particularly in biological systems (Cariati et al., 1983).
Chemical Analysis in Plant Tissues
Indole-2-carboxylic acid derivatives are involved in plant physiology. Techniques like GC-MS-based metabolic profiling have been used to analyze these compounds in plant tissues, helping to understand their role in plant growth and stress responses (Schmelz et al., 2003).
Pharmaceutical Applications
The derivatives of indole-2-carboxylic acid are also significant in pharmaceutical research. Their role in synthesizing potent and selective receptor agonists, as well as their involvement in various synthetic pathways for medicinal compounds, demonstrates their importance in drug development (Harada et al., 2004).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. Information on how to handle and store the compound safely would also be included.
Zukünftige Richtungen
This involves discussing potential future research directions. This could include potential applications of the compound, areas where further study is needed, or new synthesis methods that could be developed.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. If you have a specific question about this compound or a related topic, feel free to ask!
Eigenschaften
IUPAC Name |
(2R)-1-acetyl-2,3-dihydroindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7(13)12-9-5-3-2-4-8(9)6-10(12)11(14)15/h2-5,10H,6H2,1H3,(H,14,15)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMIMMRKTFZDKW-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1[C@H](CC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





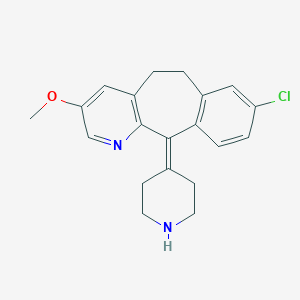
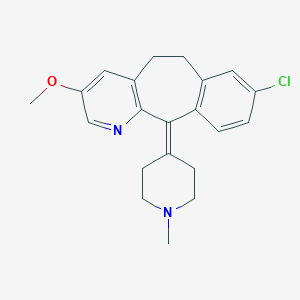
![8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one](/img/structure/B20782.png)
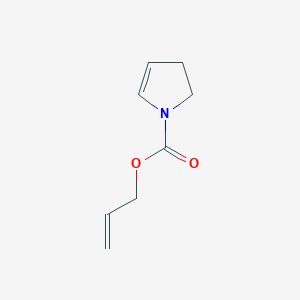

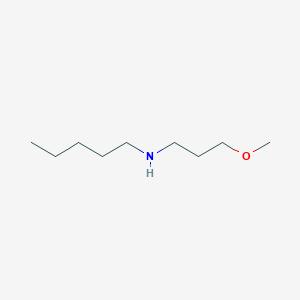
![6,7-dihydrocyclopenta[d][1,3]dioxin-5(4H)-one](/img/structure/B20788.png)
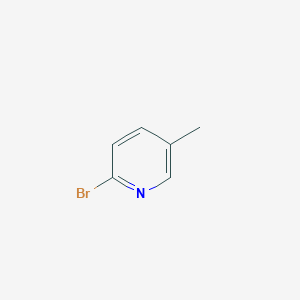
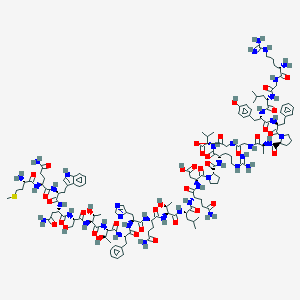
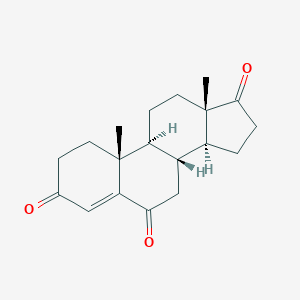
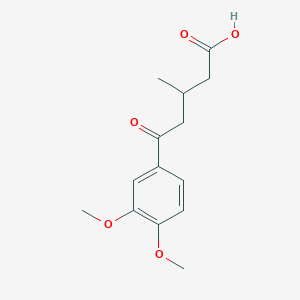
![2-[[5-[(1E)-2,6-dimethylhepta-1,5-dienyl]-3-hydroxy-3-methyloxolan-2-yl]methyl]-3,4-dihydroxycyclohex-2-en-1-one](/img/structure/B20801.png)